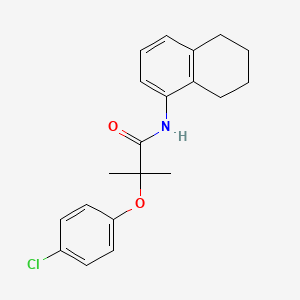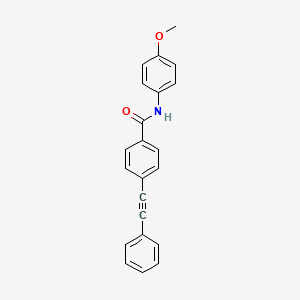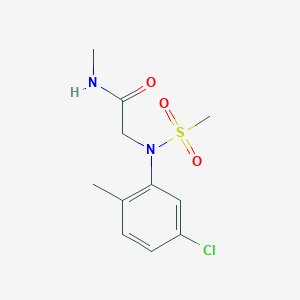
2-(3,4-dimethylphenoxy)-N-(3-methoxyphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3,4-dimethylphenoxy)-N-(3-methoxyphenyl)acetamide, also known as DMAPA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications as a therapeutic agent. DMAPA belongs to the class of compounds known as phenoxyacetamides and has been shown to possess a range of biochemical and physiological effects that make it a promising candidate for further investigation.
Mechanism of Action
The mechanism of action of 2-(3,4-dimethylphenoxy)-N-(3-methoxyphenyl)acetamide is not fully understood, but it is thought to act by inhibiting the activity of enzymes involved in the production of pro-inflammatory cytokines. 2-(3,4-dimethylphenoxy)-N-(3-methoxyphenyl)acetamide has also been shown to possess antioxidant properties, which may contribute to its anti-inflammatory effects.
Biochemical and Physiological Effects
In addition to its anti-inflammatory effects, 2-(3,4-dimethylphenoxy)-N-(3-methoxyphenyl)acetamide has been shown to possess a range of biochemical and physiological effects. Studies have shown that 2-(3,4-dimethylphenoxy)-N-(3-methoxyphenyl)acetamide can reduce oxidative stress, improve glucose metabolism, and enhance cognitive function. These effects make 2-(3,4-dimethylphenoxy)-N-(3-methoxyphenyl)acetamide a promising candidate for the development of therapeutic agents for a range of conditions.
Advantages and Limitations for Lab Experiments
One advantage of using 2-(3,4-dimethylphenoxy)-N-(3-methoxyphenyl)acetamide in lab experiments is its relatively low toxicity, which makes it a safer option compared to other compounds. However, one limitation is its limited solubility in water, which can make it difficult to work with in certain experimental conditions.
Future Directions
There are numerous future directions for research on 2-(3,4-dimethylphenoxy)-N-(3-methoxyphenyl)acetamide. One area of focus is the development of more efficient synthesis methods to increase yields and reduce reaction times. Another area of research is the investigation of 2-(3,4-dimethylphenoxy)-N-(3-methoxyphenyl)acetamide's potential as a therapeutic agent for conditions such as arthritis, asthma, and cognitive impairment. Additionally, further studies are needed to fully understand the mechanism of action of 2-(3,4-dimethylphenoxy)-N-(3-methoxyphenyl)acetamide and its effects on various biochemical and physiological pathways.
Conclusion
In conclusion, 2-(3,4-dimethylphenoxy)-N-(3-methoxyphenyl)acetamide is a promising compound that has gained significant attention in the field of scientific research due to its potential applications as a therapeutic agent. Its anti-inflammatory effects, antioxidant properties, and range of biochemical and physiological effects make it a promising candidate for further investigation. While there are limitations to its use in lab experiments, there are numerous future directions for research on 2-(3,4-dimethylphenoxy)-N-(3-methoxyphenyl)acetamide that could lead to the development of new therapeutic agents for a range of conditions.
Synthesis Methods
The synthesis of 2-(3,4-dimethylphenoxy)-N-(3-methoxyphenyl)acetamide involves the reaction of 3,4-dimethylphenol with 3-methoxyaniline in the presence of acetic anhydride and pyridine. The resulting product is then treated with acetic acid to yield the final compound. The synthesis of 2-(3,4-dimethylphenoxy)-N-(3-methoxyphenyl)acetamide has been optimized to increase yields and reduce reaction times, making it a viable option for large-scale production.
Scientific Research Applications
2-(3,4-dimethylphenoxy)-N-(3-methoxyphenyl)acetamide has been the subject of numerous scientific studies due to its potential applications as a therapeutic agent. One area of research that has gained significant attention is its use as an anti-inflammatory agent. Studies have shown that 2-(3,4-dimethylphenoxy)-N-(3-methoxyphenyl)acetamide can reduce the production of pro-inflammatory cytokines, which are responsible for the development of inflammatory conditions such as arthritis and asthma.
properties
IUPAC Name |
2-(3,4-dimethylphenoxy)-N-(3-methoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO3/c1-12-7-8-16(9-13(12)2)21-11-17(19)18-14-5-4-6-15(10-14)20-3/h4-10H,11H2,1-3H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIRIQPQAYQXGMR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)OCC(=O)NC2=CC(=CC=C2)OC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-isobutyl-4-[(2-thienylacetyl)amino]benzamide](/img/structure/B5870764.png)

![4-({[5-(4-methoxybenzyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)morpholine](/img/structure/B5870781.png)
![4-{[5-(4-chlorophenyl)-2H-tetrazol-2-yl]acetyl}morpholine](/img/structure/B5870792.png)


![5-{[4-(1,3-benzothiazol-2-ylmethoxy)phenyl]amino}-5-oxopentanoic acid](/img/structure/B5870806.png)

![2,4-dichloro-6-[(4-phenyl-1-piperazinyl)methyl]phenol](/img/structure/B5870817.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-(4,6-dimethyl-2-pyridinyl)thiourea](/img/structure/B5870826.png)
![N-[(2-hydroxy-7-methyl-3-quinolinyl)methyl]-N-isopropylacetamide](/img/structure/B5870833.png)
![N'-[(4-fluorobenzoyl)oxy]-2-methylbenzenecarboximidamide](/img/structure/B5870840.png)
